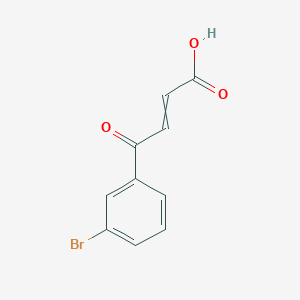
4-(3-bromophenyl)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-4-oxo-2-butenoic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the oxobut-2-enoic acid group. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-bromophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(3-bromophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-bromophenyl)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxobut-2-enoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism are still ongoing, and further research is needed to fully elucidate its effects.
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Similar in structure but lacks the oxobut-2-enoic acid group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of the oxobut-2-enoic acid moiety.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A more complex derivative with additional functional groups.
Propriétés
Numéro CAS |
74939-78-9 |
|---|---|
Formule moléculaire |
C10H7BrO3 |
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14) |
Clé InChI |
JDXFDXTZXXJCQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



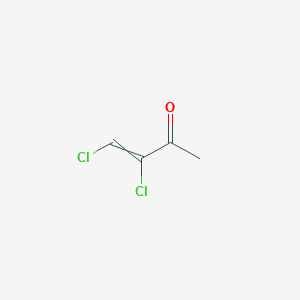
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
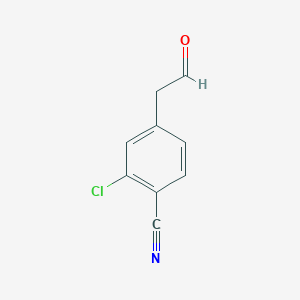
![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
![Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-](/img/structure/B8679387.png)
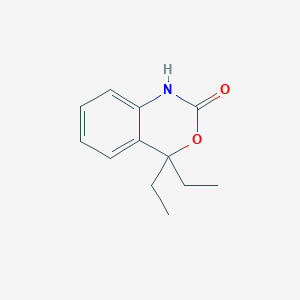
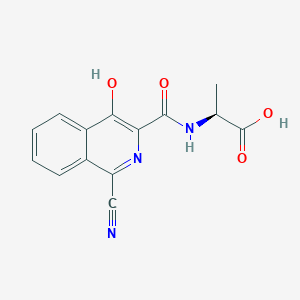
![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)
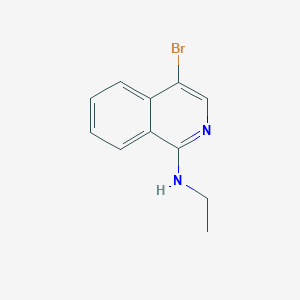

![5-Chloro-1-[(4-methylphenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B8679422.png)

